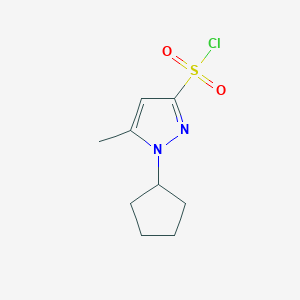

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry . The presence of the sulfonyl chloride group makes it a valuable intermediate in various chemical reactions.

Métodos De Preparación

The synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride typically involves the reaction of 1-Cyclopentyl-5-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products .

Análisis De Reacciones Químicas

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound with a molecular formula of C9H13ClN2O2S and a molecular weight of approximately 248.73 g/mol. It features a pyrazole ring and a sulfonyl chloride functional group, which makes it a versatile intermediate in synthetic organic chemistry. The sulfonyl chloride group's high reactivity allows it to participate in chemical transformations such as sulfonylation, amidation, and esterification.

Applications

This compound finds applications in various fields.

Pharmaceutical Industry

- Intermediate in drug synthesis It is used particularly in developing anti-inflammatory and antimicrobial agents. Pyrazole derivatives, in general, are considered pharmacologically important and possess almost all types of pharmacological activities .

Reactivity with Biological Molecules

- Interaction studies involving this compound focus on its reactivity with biological molecules and other chemicals. Key areas include enzyme inhibition, protein modification, and receptor binding. These studies are crucial for evaluating the compound's viability as a drug candidate or industrial chemical.

Pyrazole Derivatives as Anti-Microbial Agents

Many pyrazole derivatives have exhibited anti-microbial properties .

- One study synthesized new pyrazoles containing a quinolinyl chalcone group and assessed their antibacterial activity .

- Another study synthesized a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives and evaluated them for antibacterial and antifungal activities against five bacterial and five fungal pathogens .

- Some pyrazole derivatives were synthesized and evaluated for their fungicidal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali Miyabe et Yamada, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum .

Pyrazole Derivatives as Anti-Cancer Agents

Some pyrazole derivatives have exhibited anti-cancer properties .

- One study synthesized a series of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives and initially evaluated them for their in vitro anticancer activity against the human colon carcinoma HCT-116 cell line .

- Other novel 1,3,4-oxadiazole derivatives carrying pyrazole rings were developed and evaluated for their antitumor and cytotoxic activities .

Mecanismo De Acción

The mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects . The specific molecular targets and pathways involved depend on the nature of the derivative formed and its intended application.

Comparación Con Compuestos Similares

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct functional groups, used in different synthetic applications.

Actividad Biológica

1-Cyclopentyl-5-methyl-1H-pyrazole-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂O₂S, with a molecular weight of approximately 248.73 g/mol. The compound features a pyrazole ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-resistant S. aureus | Antibacterial | 25.1 µM |

| E. coli | Antibacterial | 12.5 mg/mL |

| Candida parapsilosis | Antifungal | Not specified |

| Candida tropicalis | Antifungal | Not specified |

Research indicates that the compound exhibits potent antibacterial activity comparable to standard drugs like ceftriaxone, which has an MIC of 3.125 µg/mL against S. aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. The sulfonyl chloride moiety allows for interactions with various biological targets, modulating inflammatory pathways. While specific data on anti-inflammatory activity is limited, the structural characteristics suggest it could inhibit pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects involves:

- Reactivity with Nucleophiles : The sulfonyl chloride group can react with nucleophiles such as amines and thiols, forming sulfonamide derivatives that may interact with biological targets like enzymes and receptors.

- Formation of Derivatives : These derivatives can have varying biological activities depending on their structure and the specific targets they engage with in the body .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against various strains, including MRSA and E. coli. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .

- Anti-inflammatory Potential : Research into sulfonamide derivatives derived from this compound suggests potential anti-inflammatory effects, though further studies are needed to elucidate specific pathways involved .

Propiedades

IUPAC Name |

1-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZQJARTBUROMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCCC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.